2-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H6BrClO It is a derivative of indanone, characterized by the presence of bromine and chlorine atoms on the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one typically involves the bromination and chlorination of 2,3-dihydro-1H-inden-1-one. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation at the desired positions on the indanone ring .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would require precise control of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the indanone ring can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted indanones.
Reduction: Formation of 2-Bromo-7-chloro-2,3-dihydro-1H-inden-1-ol.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Medicinal Chemistry: Used as a precursor for the synthesis of biologically active compounds with potential therapeutic effects.
Material Science: Employed in the development of new materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological molecules and potential as a pharmacophore.
Mechanism of Action
The mechanism of action of 2-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound’s halogen atoms and carbonyl group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one
- 5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one
- 6-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one
- 7-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one
Uniqueness
2-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for developing new derivatives with tailored properties for specific applications .
Properties
Molecular Formula |
C9H6BrClO |
---|---|
Molecular Weight |
245.50 g/mol |
IUPAC Name |
2-bromo-7-chloro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6BrClO/c10-6-4-5-2-1-3-7(11)8(5)9(6)12/h1-3,6H,4H2 |
InChI Key |
BZORBLKFSXIJCS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C1C=CC=C2Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.